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Compound of Interest

Compound Name: 2-Amino-2-methyl-1-propanol

Cat. No.: B013486

An In-depth Technical Guide on the OH-Initiated Degradation of 2-Amino-2-methyl-1-
propanol

Introduction

2-Amino-2-methyl-1-propanol (AMP), a volatile organic compound with the chemical formula
CHsC(NH2)(CHs3)CH20H, is utilized in various industrial applications, including as a solvent for
CO: capture from flue gas streams.[1] Its release into the atmosphere raises environmental
concerns due to its potential to undergo oxidative degradation, contributing to the formation of
secondary pollutants such as ozone, imines, amides, and potentially harmful nitrosamines and
nitramines.[2] The primary instigator of this degradation in the troposphere is the hydroxyl
radical (OH), a highly reactive oxidant. Understanding the kinetics and mechanisms of the OH-
initiated degradation of AMP is crucial for accurately modeling its atmospheric lifetime and
environmental impact.[1]

This technical guide provides a comprehensive overview of the core scientific findings related
to the OH-initiated degradation of AMP, drawing from both experimental and theoretical studies.
It is intended for researchers, scientists, and drug development professionals seeking detailed
information on the reaction pathways, kinetics, and products of this critical atmospheric
process.

Reaction Kinetics and Branching Ratios
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The reaction between AMP and the OH radical is the principal removal pathway for AMP in the
atmosphere, with an estimated atmospheric lifetime of approximately 10 hours.[1] The reaction
proceeds via hydrogen abstraction by the OH radical from four possible sites on the AMP
molecule: the methyl groups (-CHs), the methylene group (-CH=-), the amino group (-NHz), and
the hydroxyl group (-OH).

Theoretical and experimental studies have determined the overall rate coefficient and the
branching ratios for these abstraction channels. Quantum chemistry calculations and
experimental measurements are in good agreement, providing a robust understanding of the
reaction's initial steps.[2][3]

Table 1: Rate Coefficient for the Reaction of AMP with OH Radicals

Parameter Value Reference

Experimental Rate Coefficient (2.8 £0.5) x 1071t cm3

[1](2]

(k_exp_ at 300 K) molecule~1 s—1

Temperature-Dependent Rate 5.2 x 10712 x exp(505/T) cm?3
[21[3][4]

Coefficient (k(T)) molecule~1 s™1

Table 2: Branching Ratios for H-Abstraction from AMP by OH Radicals

. . Theoretical Experimental
Abstraction Site L L Reference
Prediction (%) Derivation (%)
Methylene (-CHz-) >70 70 [21[31[4]
Amino (-NHz-) 5-20 24 [2113114]
Methyl (-CHs) 5-10 6 [21[3][4]
Hydroxyl (-OH) Negligible - [2][3]

The data clearly indicates that H-abstraction from the methylene (-CHz-) group is the dominant
pathway, accounting for over 70% of the initial reaction.[2][3][4] Abstraction from the amino (-
NH:z) group is the second most significant channel, while abstraction from the methyl (-CHs)
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groups is a minor pathway.[2][3][4] The abstraction from the hydroxyl (-OH) group is considered
negligible under typical atmospheric conditions.[2][3]

Degradation Pathways and Products

The initial H-abstraction by the OH radical results in the formation of four different carbon- or
nitrogen-centered radicals. These radicals undergo further reactions, primarily with molecular
oxygen (Oz) and nitric oxide (NO), leading to a variety of stable degradation products.

The major degradation pathway, initiated by H-abstraction from the -CHz- group, leads to the
formation of 2-amino-2-methylpropanal as the primary product.[2][3][5] The pathways
originating from H-abstraction at the -NH2 and -CHs groups yield a series of minor products.

Primary Gas-Phase Products

Experimental studies in simulation chambers have identified several primary products from the
photo-oxidation of AMP.[2][3][4]

Table 3: Major and Minor Primary Products of AMP OH-Initiated Degradation

Product Name Chemical Formula Classification Reference
2-amino-2- ]
CHsC(NH2)(CHs3)CHO  Major [2][3]
methylpropanal
Propan-2-imine (CHs)2C=NH Minor [2][3]
2-iminopropanol (CH3)(CH20H)C=NH Minor [2][3]
Acetamide CHsC(O)NH:z Minor [2][3]
Formaldehyde CH20 Minor [2][3]
2-methyl-2-
. ] CHsC(CHs) ] ] ]
(nitroamino)-1- Minor (Nitramine) [2][3]
(NHNO2)CH20H
propanol

Notably, experimental evidence does not support the formation of nitrosamines in this
degradation process.[2][3][4]
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Reaction Scheme Visualization

The following diagram illustrates the initial steps and subsequent product formation in the OH-
initiated degradation of AMP.
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Caption: OH-initiated degradation pathways of AMP.

Experimental and Theoretical Protocols

The elucidation of the AMP degradation mechanism has been achieved through a combination
of simulation chamber experiments and quantum chemistry calculations.

Experimental Methodology

The primary experimental data comes from studies conducted in large atmospheric simulation
chambers, such as the European Photoreactor (EUPHORE) facility in Valencia, Spain.[4]
These experiments simulate atmospheric conditions to study chemical reactions.

o Chamber: A large-volume, temperature-controlled Teflon bag is used to contain the reactants
and simulate atmospheric conditions.

» Reactant Introduction: Known concentrations of AMP, an OH radical precursor (e.g.,
isopropyl nitrite), and a reference compound are introduced into the chamber.
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e Initiation: Photolysis of the OH precursor using sunlight or artificial lamps initiates the
degradation process.

e Monitoring: A suite of advanced analytical instruments is used for real-time monitoring of
reactants and products.

o Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): Provides high-resolution, time-
resolved measurements of volatile organic compounds.[2][3]

o Chemical Analysis of Aerosol Online (CHARON): Coupled with PTR-MS, this allows for the
analysis of the chemical composition of aerosol particles formed during the experiment.[2]

[3]

o Gas Chromatography (GC): Used for the separation and quantification of specific organic
compounds.

o Data Analysis: The decay of AMP relative to a reference compound with a known OH rate
coefficient is used to determine the experimental rate coefficient for the AMP + OH reaction.
Product yields are determined from the concentration time profiles of the measured species.

The following diagram outlines the general workflow for simulation chamber experiments.
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Caption: General workflow for simulation chamber experiments.

Theoretical Methodology

Computational chemistry provides detailed insights into the reaction mechanism at a molecular
level, complementing experimental findings.
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e Quantum Chemistry Calculations: The potential energy surface of the AMP + OH reaction is
calculated using methods like Density Functional Theory (DFT), specifically with functionals
such as M06-2X and basis sets like aug-cc-pVTZ.[2][3] These calculations help identify the
transition states and relative energies of reactants, intermediates, and products.

o Master Equation Modeling: The results from quantum chemistry calculations are used as
input for master equation models to simulate the reaction kinetics.[2][3] This approach allows
for the calculation of temperature- and pressure-dependent rate coefficients and branching
ratios, which can then be compared with experimental results.

e Mechanism Development: Based on the computational results, a detailed chemical
mechanism for the atmospheric degradation of AMP is constructed. This mechanism can be
incorporated into larger atmospheric chemistry models to predict the environmental impact of
AMP emissions.[2]

Conclusion

The OHe-initiated degradation of 2-Amino-2-methyl-1-propanol is a rapid process in the
atmosphere, primarily driven by hydrogen abstraction from the methylene (-CHz-) group. This
reaction leads to the formation of 2-amino-2-methylpropanal as the major product, along with
several minor products including imines, acetamide, and a nitramine. The combination of
advanced simulation chamber experiments and high-level theoretical calculations has provided
a detailed and quantitative understanding of the kinetics and mechanisms involved. This
knowledge is essential for assessing the atmospheric fate of AMP and its contribution to air
quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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